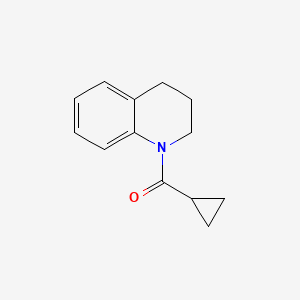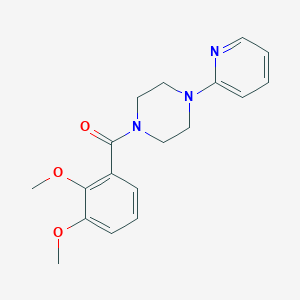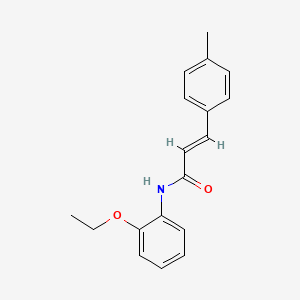
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline, also known as CPQ, is a heterocyclic compound that has been extensively studied for its potential medicinal properties. It belongs to the class of tetrahydroquinolines, which have been found to exhibit a range of biological activities such as antitumor, antiviral, and anti-inflammatory effects. CPQ has been the focus of numerous studies due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of cytokines and chemokines that are involved in the inflammatory response. This compound has also been found to exhibit antiviral activity against a range of viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound has also been found to exhibit a range of other biological activities, which makes it a versatile compound for research purposes. However, one of the limitations of this compound is its relatively complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of new anticancer therapies based on this compound. Researchers are also exploring the potential of this compound as an anti-inflammatory and antiviral agent. In addition, there is ongoing research into the mechanism of action of this compound and its interactions with key enzymes and signaling pathways. Further studies are needed to fully understand the potential of this compound as a therapeutic agent and to optimize its synthesis and formulation for use in clinical settings.
Synthesemethoden
The synthesis of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that begins with the reaction of cyclopropylcarboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. The synthesis of this compound has been optimized over the years, with various modifications to the reaction conditions and catalysts used to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
cyclopropyl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(11-7-8-11)14-9-3-5-10-4-1-2-6-12(10)14/h1-2,4,6,11H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLWGAUZFYWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)
![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)

![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)


![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)

![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)